Hirudin (53-64), rgd-

Description

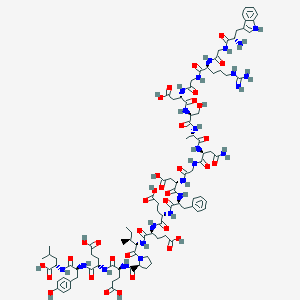

Structure

2D Structure

Properties

CAS No. |

135546-62-2 |

|---|---|

Molecular Formula |

C96H134N24O35 |

Molecular Weight |

2184.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C96H134N24O35/c1-6-47(4)79(94(153)120-33-13-19-68(120)93(152)113-59(26-30-75(131)132)85(144)110-58(25-29-74(129)130)86(145)115-62(36-50-20-22-52(122)23-21-50)89(148)117-66(95(154)155)34-46(2)3)119-87(146)60(27-31-76(133)134)111-84(143)57(24-28-73(127)128)112-88(147)61(35-49-14-8-7-9-15-49)116-90(149)64(39-77(135)136)108-72(126)44-105-83(142)63(38-69(98)123)114-80(139)48(5)106-92(151)67(45-121)118-91(150)65(40-78(137)138)109-71(125)43-104-82(141)56(18-12-32-101-96(99)100)107-70(124)42-103-81(140)54(97)37-51-41-102-55-17-11-10-16-53(51)55/h7-11,14-17,20-23,41,46-48,54,56-68,79,102,121-122H,6,12-13,18-19,24-40,42-45,97H2,1-5H3,(H2,98,123)(H,103,140)(H,104,141)(H,105,142)(H,106,151)(H,107,124)(H,108,126)(H,109,125)(H,110,144)(H,111,143)(H,112,147)(H,113,152)(H,114,139)(H,115,145)(H,116,149)(H,117,148)(H,118,150)(H,119,146)(H,127,128)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,154,155)(H4,99,100,101)/t47-,48-,54-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,79-/m0/s1 |

InChI Key |

QBHXCNOIZXPFAX-CBSKAYLISA-N |

SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CNC5=CC=CC=C54)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC4=CNC5=CC=CC=C54)N |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CNC5=CC=CC=C54)N |

Other CAS No. |

135546-62-2 |

sequence |

WGRGDSANGDFEEIPEEYL |

Synonyms |

Arg-Gly-Asp-hirudin (53-64) hirudin (53-64), RGD- RGD-hirudin (53-64) |

Origin of Product |

United States |

Molecular Architecture and Design Principles of Hirudin 53 64 , Rgd

Structural Conformation and Domain Analysis

The inhibitory mechanism of hirudin and its derivatives is characterized by a bivalent interaction with thrombin, involving distinct domains of the inhibitor binding to separate sites on the enzyme. annualreviews.orggoogle.com RGD-hirudin is designed based on this principle, where different regions of the peptide are responsible for recognizing and interacting with specific sites on thrombin. nih.gov

The C-terminal tail of hirudin is a critical determinant of its binding specificity and inhibitory potency. This extended, acidic region of the peptide interacts with a positively charged area on thrombin known as the anion-binding exosite I (also called the fibrinogen-binding site). annualreviews.orgnih.gov This interaction is crucial as it physically blocks the binding of fibrinogen to thrombin, thereby preventing the conversion of fibrinogen to fibrin (B1330869) and subsequent clot formation. annualreviews.orgnih.gov

Nuclear Magnetic Resonance (NMR) studies have confirmed the direct involvement of the C-terminal residues in thrombin binding. Upon interaction with thrombin, residues 53 through 66 of RGD-hirudin exhibit substantial changes in their chemical shifts, with some signals disappearing entirely, indicating a direct and stable interaction. nih.gov This region, often referred to as hirugen (B1673255) when synthesized as a standalone peptide, acts as a competitive inhibitor for the thrombin exosite. google.comresearchgate.net The extended conformation of the C-terminal tail allows for multiple points of contact, including ionic and hydrophobic interactions, which contribute to the high affinity and effectiveness of the inhibition. nih.gov

While Hirudin (53-64), RGD- is primarily a C-terminal fragment, its design principles are rooted in the function of the full-length hirudin molecule, where the N-terminal domain plays an equally vital role. In native hirudin, the compact N-terminal core (residues 1-49) binds directly to the catalytic active site of thrombin. annualreviews.orgunipd.it This interaction is responsible for blocking the enzyme's proteolytic activity. researchgate.net

NMR studies on RGD-hirudin have shown that in addition to the C-terminus, residues at the N-terminus (specifically 1-10) also show chemical shift perturbations upon thrombin binding, indicating their participation in the interaction. nih.gov The first few amino acids of the N-terminus, particularly Val₁, Val₂, and Tyr₃, are critical, making a significant number of the contacts observed in the hirudin-thrombin complex. nih.govunipd.it This dual binding—the N-terminus at the active site and the C-terminus at exosite I—is what makes hirudin and its bivalent analogues exceptionally potent and specific inhibitors. annualreviews.org

Rational Design and Mutagenesis Strategies

The development of hirudin variants like Hirudin (53-64), RGD- is a prime example of rational drug design. By understanding the structure-function relationships of the native protein, researchers can introduce specific modifications to enhance desired properties or introduce new functionalities.

Specific amino acid residues within both the N- and C-terminal domains are crucial for the high-affinity interaction between hirudin and thrombin. Mutagenesis studies have been instrumental in identifying these key residues.

Tyrosine 3 (Tyr₃): Located in the N-terminus, this highly conserved residue is critical. nih.gov Molecular simulations show it forms a hydrogen bond with Gly₂₁₀ of thrombin. nih.gov Replacing Tyr₃ with other amino acids can drastically alter the inhibitor's affinity for thrombin; for instance, its mutation to alanine (B10760859) (Y3A) leads to a dramatic decline in anti-thrombin activity. nih.govd-nb.info

Asparagine 52 (Asn₅₂): This C-terminal residue is involved in binding to thrombin's exosite I. nih.gov Studies have shown it forms hydrogen bonds with Lys₆₀ and Leu₄₁ of thrombin. nih.gov

Aspartic Acid 55 (Asp₅₅): This residue is a key player in the C-terminal interaction. It forms two hydrogen bonds with Arginine 73 (Arg₇₃) of thrombin and is involved in a critical salt bridge that stabilizes the complex. nih.govd-nb.infonih.gov Mutation of Asp₅₅ to alanine significantly reduces anti-thrombin activity. d-nb.info

Glutamic Acid 57 (Glu₅₇): Another vital C-terminal residue, Glu₅₇, forms hydrogen bonds with Glutamine 38 (Gln₃₈) of thrombin and also participates in a key salt bridge with Arg₇₇ of thrombin. nih.govnih.govd-nb.infonih.gov Its mutation to alanine diminishes the inhibitory function. d-nb.info

Isoleucine 59 (Ile₅₉): This residue also contributes to the binding at exosite I, forming a hydrogen bond with Gln₃₈ of thrombin. nih.govd-nb.info An I59A mutation results in reduced anti-thrombin specific activity. d-nb.info

The following table summarizes the impact of mutating key residues on the anti-thrombin activity of RGD-hirudin.

| Mutant | Original Residue | Substituted Residue | Location | Effect on Anti-thrombin Specific Activity | Reference |

| Y3A | Tyrosine (Tyr) | Alanine (Ala) | N-terminus | Dramatically reduced (~78% decrease) | d-nb.info |

| S50A | Serine (Ser) | Alanine (Ala) | C-terminus | Slightly reduced (~11% decrease) | d-nb.info |

| Q53A | Glutamine (Gln) | Alanine (Ala) | C-terminus | Moderately reduced (~22% decrease) | d-nb.info |

| D55A | Aspartic Acid (Asp) | Alanine (Ala) | C-terminus | Significantly reduced (~33% decrease) | d-nb.info |

| E57A | Glutamic Acid (Glu) | Alanine (Ala) | C-terminus | Significantly reduced (~39% decrease) | d-nb.info |

| I59A | Isoleucine (Ile) | Alanine (Ala) | C-terminus | Significantly reduced (~50% decrease) | d-nb.info |

Site-directed mutagenesis is a powerful tool for dissecting the molecular interactions of hirudin. By systematically replacing specific amino acids, researchers can assess their contribution to the binding affinity and inhibitory function. Alanine scanning mutagenesis, where residues are individually replaced by alanine, has been widely used to identify "hot spots" of interaction in RGD-hirudin. nih.govd-nb.info

Beyond simple substitution, chemical biology approaches have enabled the incorporation of non-coded or modified amino acids to probe the interaction in greater detail. acs.org For example, incorporating fluorescent amino acid analogs in place of Tyr₃ has allowed for the study of the conformational changes that occur upon binding to thrombin. unipd.it Furthermore, site-specific modifications such as sulfation of tyrosine residues in the C-terminus have been shown to enhance binding affinity to thrombin by up to 10-fold, demonstrating the potential for post-translational modifications to modulate activity. nih.govresearchgate.net

Computational and Structural Modeling Approaches

Molecular docking simulations are then used to predict how a hirudin peptide will bind to thrombin. nih.gov These simulations model the interactions between the two molecules, helping to identify the most likely binding pose and the specific residues involved in forming hydrogen bonds, salt bridges, and hydrophobic contacts. d-nb.infonih.gov Such simulations were used to guide the design of the RGD-hirudin mutants discussed previously. d-nb.info

Homology Modeling and Refinement

Homology modeling is a computational technique used to generate a three-dimensional structure of a "target" protein based on the known experimental structure of a related "template" protein. nih.gov This method is predicated on the principle that proteins with similar amino acid sequences will adopt similar tertiary structures. nih.gov For Hirudin (53-64), RGD-, this process involves using the known structures of hirudin variants as templates to build a reliable model.

The molecular modeling of RGD-hirudin has been performed using templates such as the crystal structure of hirudin variant 2 (from the hirudin-thrombin complex, PDB ID: 4HTC) and the NMR solution structure of recombinant RGD-hirudin (PDB ID: 2JOO). nih.gov The template chain I from PDB ID 4HTC shares an 80% sequence identity with RGD-hirudin, while chain A from PDB ID 2JOO has a 100% sequence identity. nih.gov The modeling process is typically carried out using software packages like Discovery Studio. nih.govnih.gov

Once an initial model is constructed, it undergoes refinement to resolve any steric clashes and optimize the geometry. nih.gov This is often achieved through energy minimization calculations using force fields such as the Chemistry at HARvard Macromolecular Mechanics (CHARMM). nih.gov The quality and validity of the refined model are then rigorously assessed. A key tool for this validation is the Ramachandran plot, which analyzes the distribution of the peptide's backbone dihedral angles (phi and psi). nih.govnih.gov A high-quality model will have the vast majority of its residues in the most favorable or allowed regions of the plot. For one model of RGD-hirudin, analysis showed that 96.9% of its residues were located in the most favorable regions, indicating a structurally sound and suitable model for further studies. nih.gov

| Parameter | Description | Source |

| Target Protein | RGD-hirudin | nih.govnih.gov |

| Modeling Software | Discovery Studio 3.1 | nih.govnih.gov |

| Selected Templates | Hirudin variant 2 (PDB ID: 4HTC), Recombinant RGD-hirudin (PDB ID: 2JOO) | nih.gov |

| Refinement Method | Optimized geometry calculation using augmented CHARMM | nih.gov |

| Validation Tool | Ramachandran Plot | nih.govnih.gov |

Molecular Dynamics Simulations in Conformational Studies

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed insights into the conformational flexibility and dynamic behavior of peptides like Hirudin (53-64), RGD-, which cannot be captured by static structural models. plos.orgplos.org

In the context of conformational studies, MD simulations can reveal how the peptide behaves in a solution environment, how it changes its shape, and how it interacts with binding partners such as the thrombin enzyme. nih.govplos.org The simulation begins with a starting structure, often one generated by homology modeling or determined experimentally by methods like NMR spectroscopy. plos.orgnih.gov The system is then solvated, and periodic boundary conditions are applied to mimic a larger environment. plos.org

The simulation proceeds by calculating the forces between atoms and using Newton's laws of motion to predict their movements over very short time steps (on the order of femtoseconds). By integrating these equations over hundreds of nanoseconds or even microseconds, a trajectory of the molecule's dynamic behavior is generated. plos.org Analysis of this trajectory can identify stable conformations, transient states, and the flexibility of different regions of the peptide. For instance, simulations can show how the RGD motif is exposed and oriented for receptor binding or how the C-terminal tail of the hirudin fragment maintains an extended conformation necessary for interacting with thrombin. nih.govnih.gov This information is crucial for understanding the structure-function relationship and for designing new variants with improved properties. nih.gov

| Simulation Aspect | Description | General Reference |

| Objective | To study the dynamic behavior, flexibility, and conformational changes of the peptide in a simulated physiological environment. | plos.orgplos.org |

| Starting Structure | A 3D model obtained from homology modeling or experimental methods (e.g., NMR). | plos.org |

| Environment | The peptide is typically placed in a box of water molecules with ions to neutralize the system, applying periodic boundary conditions. | plos.org |

| Force Field | A set of parameters used to calculate the potential energy of the system (e.g., CHARMM, GROMOS). | nih.gov |

| Analysis | Trajectories are analyzed for root-mean-square deviation (RMSD) to assess structural stability, hydrogen bond formation, and conformational clustering. | plos.org |

Biomolecular Interaction Profiles of Hirudin 53 64 , Rgd

Thrombin Binding and Inhibition Dynamics

Hirudin (53-64), RGD- is a potent and specific inhibitor of thrombin, a critical enzyme in the blood coagulation cascade. nih.govannualreviews.org Its inhibitory mechanism is multifaceted, involving interactions with both the active site and an exosite of the thrombin molecule.

Interaction with Thrombin Active Site and Exosites

The binding of Hirudin (53-64), RGD- to thrombin is a bivalent interaction. nih.gov The C-terminal tail of the hirudin fragment (residues 53-64) binds to a region on thrombin known as exosite I. annualreviews.orgnih.gov This exosite is crucial for recognizing and binding substrates like fibrinogen. nih.govresearchgate.net Concurrently, the N-terminal region of the peptide interacts with the active site of thrombin, the catalytic center responsible for cleaving fibrinogen. nih.gov

Molecular docking and nuclear magnetic resonance (NMR) studies have elucidated the key amino acid residues involved in this interaction. nih.gov The N-terminus of Hirudin (53-64), RGD- engages with the active site of thrombin, while the C-terminus, specifically residues 53-66, interacts with exosite I. nih.gov Hydrogen bonding plays a significant role in stabilizing this complex. nih.gov Mutagenesis studies have highlighted the importance of specific residues within the C-terminal tail, such as Gln53, Asp55, and Glu57, for the high-affinity binding to exosite I. nih.gov The interaction is not solely dependent on charged residues; hydrophobic interactions also contribute to the stability of the complex. nih.govnih.gov

| Peptide Region | Thrombin Binding Site | Key Interacting Residues (Hirudin Fragment) | Primary Interaction Type |

|---|---|---|---|

| N-terminus | Active Site | Not explicitly detailed in provided context | Catalytic Inhibition |

| C-terminus (53-64) | Exosite I | Gln53, Asp55, Glu57 | Hydrogen Bonding, Electrostatic Interactions |

Competitive Inhibition Mechanisms

By binding to both the active site and exosite I, Hirudin (53-64), RGD- acts as a competitive inhibitor of thrombin. nih.gov Its binding to exosite I physically blocks the docking of fibrinogen, preventing thrombin from effectively converting it into fibrin (B1330869), the primary component of blood clots. researchgate.net The interaction with the active site directly inhibits the enzymatic activity of thrombin. nih.gov This dual-pronged inhibition makes Hirudin (53-64), RGD- a highly effective anticoagulant. The inhibition is direct and does not require a cofactor like antithrombin III, which is necessary for the action of heparin. annualreviews.org

Protection against Proteolytic Cleavage (e.g., Trypsinolysis, Elastase)

The binding of hirudin and its derivatives to thrombin can protect thrombin from proteolytic cleavage by other enzymes. While specific studies on Hirudin (53-64), RGD- protecting thrombin from trypsinolysis or elastase were not found in the provided search results, the general principle of hirudin binding offering protection is established. For instance, thrombin bound within a fibrin clot is protected from inactivation by the heparin-antithrombin-III complex. annualreviews.org Hirudin, as a direct thrombin inhibitor, can access and inactivate this clot-bound thrombin. annualreviews.org This suggests that the formation of the stable complex between Hirudin (53-64), RGD- and thrombin could sterically hinder the access of proteases like trypsin and elastase to their cleavage sites on thrombin.

Integrin Receptor Recognition and Ligand Specificity

The inclusion of the Arg-Gly-Asp (RGD) sequence in Hirudin (53-64), RGD- confers upon it the ability to interact with integrins, a family of cell surface receptors crucial for cell adhesion and signaling.

Binding to AlphaIIbBeta3 (GPIIb/IIIa) Integrin

The RGD motif is a well-established recognition sequence for several integrins, including αIIbβ3, also known as glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa). medcraveonline.com This integrin is found on the surface of platelets and plays a pivotal role in platelet aggregation. medcraveonline.comjci.org Upon platelet activation, αIIbβ3 undergoes a conformational change that enables it to bind fibrinogen, which then acts as a bridge between adjacent platelets, leading to thrombus formation. medcraveonline.comnih.gov

Binding to AlphaVBeta3 Integrin

The αvβ3 integrin is another key receptor that recognizes the RGD sequence. nih.gov This integrin is highly expressed on angiogenic endothelial cells and various tumor cells, playing a significant role in processes like tumor growth, metastasis, and angiogenesis. nih.govfrontiersin.org The interaction between RGD-containing ligands and αvβ3 has been extensively studied for its potential in cancer imaging and therapy. nih.govnih.gov

Hirudin (53-64), RGD-, through its RGD motif, can bind to αvβ3 integrin. This binding has been explored as a mechanism for targeting cells that overexpress this receptor. The specificity of RGD peptides for different integrin subtypes can be influenced by the conformation of the peptide and the surrounding amino acid residues. nih.gov While the primary focus of the provided information is on the anticoagulant properties, the presence of the RGD sequence inherently gives Hirudin (53-64), RGD- the capacity to interact with αvβ3, opening avenues for its investigation in contexts beyond thrombosis.

| Integrin Receptor | Cellular Location | Function | Interaction with Hirudin (53-64), RGD- |

|---|---|---|---|

| AlphaIIbBeta3 (GPIIb/IIIa) | Platelets | Platelet Aggregation | Competitive inhibition of fibrinogen binding |

| AlphaVBeta3 | Angiogenic Endothelial Cells, Tumor Cells | Angiogenesis, Tumor Progression | Binding via the RGD motif |

Differential Affinity with Integrin Subtypes

Research into various RGD-based peptides has demonstrated that sequences flanking the RGD motif can confer significant selectivity. aacrjournals.org For instance, studies have shown that the presence of specific C-terminal amino acid residues can enhance affinity for the αvβ5 integrin, while not affecting the binding to αvβ3. acs.org This differential affinity is critical, as different integrin subtypes, despite both being vitronectin receptors, can trigger distinct signaling pathways and cellular responses. aacrjournals.org While many RGD peptides and peptidomimetics bind to both αvβ3 and αvβ5, they often do so with varying affinities. aacrjournals.org This principle suggests that the hirudin (53-64) framework of Hirudin (53-64), RGD- likely influences its binding profile, potentially favoring certain integrin subtypes over others, although specific quantitative affinity data for this exact chimeric peptide is not extensively documented in the public domain. The design of such chimeric peptides often aims to leverage this differential binding to target specific cellular processes or cell types where a particular integrin is overexpressed. aacrjournals.orgmdpi.com

Table 1: RGD-Binding Integrin Subtypes and Factors Influencing Affinity

| Integrin Subtype | Primary Ligands (RGD-containing) | Factors Influencing Binding Affinity |

|---|---|---|

| αvβ3 | Vitronectin, Fibronectin, Fibrinogen, Osteopontin | Conformation of the RGD loop (cyclic peptides often show higher affinity), flanking sequences. thno.orgaacrjournals.org |

| αvβ5 | Vitronectin | C-terminal amino acids adjacent to the RGD motif can significantly increase affinity. acs.org |

| α5β1 | Fibronectin | Requires a synergistic site (PHSRN) in fibronectin in addition to the RGD motif for optimal binding. mdpi.com |

| αIIbβ3 | Fibrinogen, Fibronectin, Vitronectin | Activated state of the integrin on platelets is crucial for high-affinity binding. nih.govnih.gov |

| αvβ1, αvβ6, αvβ8, α8β1 | Fibronectin, other ECM proteins | The RGD sequence is a primary recognition motif for this group of integrins. acs.orgnih.gov |

Extracellular Matrix Protein Interactions

Fibronectin Interaction Studies

Fibronectin is a major glycoprotein of the extracellular matrix (ECM) that plays a pivotal role in cell adhesion, migration, growth, and differentiation. nih.govfrontiersin.org A key functional element of fibronectin is the RGD sequence located in its tenth type III module, which serves as the primary binding site for several integrins, including α5β1 and αvβ3. nih.govpsu.edu The Hirudin (53-64), RGD- peptide, by virtue of its RGD motif, can act as a competitive antagonist of fibronectin-integrin interactions.

Studies on recombinant RGD-hirudin molecules have shown that they can interfere with biological processes that are heavily dependent on fibronectin binding. nih.gov For example, these chimeric peptides can inhibit platelet aggregation by competitively binding to platelet integrins like αIIbβ3, thereby blocking the access of fibrinogen and fibronectin. nih.govnih.gov The interaction between fibronectin and integrin αvβ3 is also implicated in cancer metastasis, a process that can be influenced by the presence of hirudin and RGD-mimicking molecules. nih.gov The binding of Hirudin (53-64), RGD- to fibronectin-binding integrins essentially mimics the initial cell attachment step but fails to trigger the full downstream signaling and mechanical processes associated with the larger fibronectin molecule, such as fibril formation. psu.edunih.gov This competitive inhibition can disrupt cell adhesion to fibronectin-coated surfaces and modulate cellular behavior accordingly.

Table 2: Overview of Fibronectin-Integrin Interactions

| Feature | Description | Reference |

|---|---|---|

| Key Binding Motif | The Arg-Gly-Asp (RGD) sequence in the 10th type III repeat of fibronectin is the principal recognition site for many integrins. | nih.govpsu.edu |

| Primary Integrin Receptors | α5β1 and αvβ3 are major fibronectin receptors. Platelet integrin αIIbβ3 also binds fibronectin, particularly after activation. | nih.govnih.gov |

| Synergistic Sites | For α5β1 integrin, a "synergy" sequence (PHSRN) in the 9th type III repeat is required along with the RGD motif for full binding affinity. | mdpi.com |

| Functional Outcomes | Mediates cell adhesion, spreading, migration, cytoskeletal organization, and matrix assembly. | frontiersin.org |

| Inhibitory Mechanism | RGD-containing peptides, such as Hirudin (53-64), RGD-, act as competitive inhibitors, blocking the RGD binding site on the integrin. | nih.gov |

Vitronectin Interaction Studies

Vitronectin is another key adhesive glycoprotein found in plasma and the extracellular matrix that mediates cell adhesion and migration primarily through its interaction with the αv class of integrins. ufs.ac.zanih.gov Similar to fibronectin, vitronectin contains an RGD sequence that is critical for its binding to integrin receptors, most notably αvβ3. thno.orgufs.ac.za Consequently, Hirudin (53-64), RGD- is expected to interfere with the biological functions of vitronectin through competitive binding to these integrins.

Research has shown that peptides derived from vitronectin that contain the RGD sequence can effectively compete with the intact protein for binding to the αvβ3 integrin. nih.gov The specificity of RGD-containing peptides for different integrins can be modulated by the surrounding amino acid sequence. For instance, certain disintegrins featuring an RGDNP sequence have demonstrated a greater efficacy in inhibiting vitronectin binding to αvβ3 compared to fibrinogen binding to αIIbβ3. ufs.ac.za This highlights that the peptide context of the RGD motif, as provided by the hirudin fragment in Hirudin (53-64), RGD-, is crucial for its specific interaction profile. By occupying the RGD-binding pocket on integrins like αvβ3, Hirudin (53-64), RGD- can block the adhesion of cells to vitronectin, thereby influencing processes such as angiogenesis and tumor cell migration, where the vitronectin-αvβ3 axis is highly active. thno.orgaacrjournals.org

Table 3: Overview of Vitronectin-Integrin Interactions

| Feature | Description | Reference |

|---|---|---|

| Key Binding Motif | An Arg-Gly-Asp (RGD) sequence is the primary recognition site for integrin binding. | thno.orgnih.gov |

| Primary Integrin Receptors | αvβ3 is a major vitronectin receptor. αvβ5 and αvβ1 also bind vitronectin. | acs.orgthno.orgaacrjournals.org |

| Functional Outcomes | Promotes cell adhesion, spreading, and migration. Plays a role in regulating coagulation and angiogenesis. | ufs.ac.zanih.gov |

| Inhibitory Mechanism | RGD-containing peptides competitively block the binding of vitronectin to its integrin receptors. | nih.gov |

Compound Reference Table

Cellular and Subcellular Modulatory Mechanisms of Hirudin 53 64 , Rgd

Regulation of Cell Adhesion

The chemical compound Hirudin (53-64), RGD-, is a synthetic peptide engineered to possess bifunctional properties. It incorporates the C-terminal sequence of hirudin (amino acids 53-64), known for binding to the fibrinogen-binding site (exosite 1) of thrombin, and is modified to include the Arg-Gly-Asp (RGD) tripeptide sequence. google.comnih.govannualreviews.org This RGD motif is a well-established recognition site for numerous integrins, which are transmembrane receptors that mediate cell adhesion to the extracellular matrix (ECM) and to other cells. mdpi.commdpi.comnih.gov Consequently, the compound's modulatory effects on cellular processes are dictated by these two distinct functional domains.

The RGD sequence within Hirudin (53-64), RGD- acts as a competitive antagonist for integrin receptors. nih.govmdpi.com By mimicking the natural RGD motif found in various ECM proteins like fibronectin, vitronectin, and fibrinogen, the peptide can bind to the ligand-binding site on integrins, thereby physically obstructing the attachment of cells to their matrix substrates. nih.govsemanticscholar.org This mechanism is fundamental to its ability to inhibit cell adhesion.

The inhibitory action is particularly prominent against integrins such as αvβ3 and the platelet integrin αIIbβ3 (also known as glycoprotein (B1211001) IIb/IIIa). google.comnih.govfrontiersin.org For instance, recombinant RGD-hirudin has been shown to competitively inhibit the binding of fibrinogen to the αIIbβ3 integrin on platelets. nih.govfrontiersin.org This interference with integrin function can lead to the detachment of already adhered cells and prevent the initial attachment of others. mdpi.com The specificity and efficacy of RGD-containing peptides can vary, with cyclic RGD peptides often showing higher activity and selectivity for specific integrin subtypes compared to their linear counterparts. mdpi.comnih.gov

Table 1: Inhibitory Activity of Cyclic RGD Peptides Against Various Integrins This table presents the half-maximal inhibitory concentration (IC50) values for different cyclic RGD peptides, demonstrating their selective inhibition of integrin binding.

| Peptide | Target Integrin | IC50 (nM) |

|---|---|---|

| c(RGDyK) | αvβ3 | 7 - 40 |

| c(RGDyK) | αvβ5 | 600 - 4,000 |

| c(RGDyK) | αIIbβ3 | 700 - 5,000 |

Data sourced from Haubner et al., as cited in nih.gov.

The adhesion of endothelial cells to the subendothelial matrix is a critical process in vascular integrity, angiogenesis, and inflammation, and it is heavily mediated by integrins. semanticscholar.orgnih.govnih.gov The RGD motif in Hirudin (53-64), RGD- directly influences this process by targeting endothelial cell integrins. semanticscholar.orgnih.gov Studies using modified thrombin and RGD-containing peptides have demonstrated that the RGD sequence is a potent inhibitor of endothelial cell adhesion. semanticscholar.orgnih.gov

This interaction is primarily mediated by the αvβ3 integrin, also known as the vitronectin receptor, which is expressed on endothelial cells. semanticscholar.orgnih.gov When endothelial cells attempt to adhere to a surface coated with RGD-containing proteins, the RGD sequence on the soluble Hirudin (53-64), RGD- peptide competes for these αvβ3 receptors. semanticscholar.orgnih.gov This competitive inhibition prevents the stable focal adhesions necessary for firm attachment and spreading. semanticscholar.org It is important to note that this modulatory effect is independent of the hirudin component's ability to inhibit thrombin; in experiments, hirudin alone did not prevent RGD-mediated endothelial cell adhesion. semanticscholar.orgnih.gov The density of the RGD ligand presented to the cells is a crucial factor, with optimal densities required to promote stable adhesion and higher densities potentially leading to inhibition. plos.org

Fibroblast adhesion is integral to wound healing and tissue remodeling, processes that involve intricate cell-matrix interactions. The RGD sequence is a powerful modulator of fibroblast behavior. nih.govrsc.org Research on various RGD-functionalized biomaterials demonstrates that the presence of the RGD motif significantly enhances the attachment and spreading of fibroblasts. nih.govrsc.orgresearchgate.netmdpi.com

A recombinant fragment of fibronectin mutated to include an RGD sequence (HBII-RGD) was shown to improve fibroblast adhesion, spreading, and the formation of organized cytoskeletal structures like actin stress fibers and focal adhesions. nih.gov Similarly, hydrogels and other surfaces coated with RGD peptides promote fibroblast attachment compared to non-functionalized surfaces. rsc.orgresearchgate.net The RGD sequence on Hirudin (53-64), RGD- is therefore expected to interact with integrins on the fibroblast surface, such as α5β1, to influence their adhesive properties. nih.gov This interaction can guide fibroblast attachment and subsequent cellular functions, demonstrating the peptide's potential to modulate tissue repair processes. nih.govmdpi.com

Impact on Cell Migration and Invasion

Cell migration and invasion are complex, multi-step processes that rely on the dynamic regulation of cell adhesion. By modulating integrin-mediated attachments, Hirudin (53-64), RGD- can significantly impact the migratory and invasive potential of various cell types.

Endothelial cell migration is essential for angiogenesis, the formation of new blood vessels from pre-existing ones. plos.org This process requires a delicate balance of adhesion and de-adhesion to the ECM, allowing cells to move forward. The RGD sequence plays a pivotal role in this dynamic. nih.gov

Studies performed on hydrogels containing RGD peptides show that the presence of the RGD ligand can stimulate endothelial cell migration. nih.govmdpi.com The binding of integrins to the RGD motif can trigger intracellular signaling cascades that reorganize the actin cytoskeleton, forming the protrusions (lamellipodia and filopodia) necessary for cell movement. conicet.gov.ar The concentration and conformation (linear vs. cyclic) of the RGD peptide can influence migration speed and efficiency. nih.gov For instance, the addition of a chemokinetic agent, sphingosine (B13886) 1-phosphate (S1P), dramatically increases endothelial cell migration speed on RGD-containing surfaces, with the effect being particularly pronounced at higher RGD concentrations. nih.gov

Table 2: Effect of S1P on Endothelial Cell Migration Speed on RGD-Containing Hydrogels This table shows the migration speed of endothelial cells on hydrogels with varying concentrations of cyclic RGD peptide, with and without the addition of 100 nM Sphingosine 1-Phosphate (S1P).

| Cyclic RGD Concentration (mM) | Migration Speed without S1P (μm/h) | Migration Speed with 100 nM S1P (μm/h) |

|---|---|---|

| 0.069 | ~12 | ~20 |

| 0.23 | ~13 | ~28 |

| 0.69 | ~14 | ~35 |

Data adapted from a study on endothelial cell migration on RGD-peptide-containing biomaterials. nih.gov

The invasive and metastatic potential of tumor cells is often linked to the expression of certain integrins, particularly αvβ3. nih.govnih.gov These integrins facilitate tumor cell adhesion to the ECM and blood vessel walls, a critical step in the metastatic cascade. nih.govnih.gov Furthermore, the coagulation cascade, in which thrombin is a key enzyme, is frequently activated in cancer patients and can promote metastasis by creating a fibrin (B1330869) scaffold that protects tumor cells and facilitates their adhesion. nih.govresearchgate.net

Hirudin (53-64), RGD- is uniquely positioned to interfere with this process through a dual mechanism of action.

Hirudin-mediated thrombin inhibition : The hirudin portion of the peptide inhibits thrombin. nih.govnih.gov This can prevent the formation of a fibrin clot around circulating tumor cells and inhibit thrombin-induced platelet activation, which is known to enhance metastasis. nih.govresearchgate.net Studies have shown that recombinant hirudin can suppress the migration and invasion of certain cancer cells. nih.gov

RGD-mediated integrin inhibition : The RGD motif competitively blocks αvβ3 and other integrins on the surface of tumor cells and activated endothelial cells. mdpi.comnih.gov This can inhibit the initial adhesion of tumor cells to the endothelium and their subsequent invasion into surrounding tissues. nih.gov RGD-containing peptides have been shown to inhibit metastasis in various experimental models. researchgate.netnih.gov

By simultaneously targeting both thrombin and key integrins, Hirudin (53-64), RGD- can modulate the tumor microenvironment to reduce the invasive potential of cancer cells. nih.govresearchgate.net

Compound and Protein List

Modulation of Cellular Proliferation

Effects on Endothelial Cell Proliferation

The RGD sequence, a component of Hirudin (53-64), RGD-, is known to influence the proliferation of endothelial cells. RGD peptides promote endothelial cell adhesion and proliferation, which are crucial steps in angiogenesis. psu.edu The density of RGD on a surface can modulate the rate of endothelial cell proliferation; a high RGD density has been shown to promote rapid proliferation. explorationpub.com This effect is mediated through the interaction of the RGD motif with integrins, transmembrane receptors that facilitate cell-extracellular matrix (ECM) interactions. mdpi.com Specifically, the αvβ3 integrin is a key player in this process. mdpi.com Binding of RGD to integrins can trigger intracellular signaling pathways that lead to cell division and growth. explorationpub.com

Furthermore, the interaction between RGD and integrins can influence the cellular response to growth factors. For example, Vascular Endothelial Growth Factor (VEGF) is a potent stimulator of endothelial cell proliferation. nih.gov The signaling cascade initiated by VEGF binding to its receptor, VEGFR-2, is a critical regulator of angiogenesis. nih.gov The presence of RGD can modulate this signaling, thereby affecting the proliferative response of endothelial cells to VEGF.

Influence on Tumor Cell Proliferation

Hirudin and its derivatives have demonstrated the potential to inhibit the proliferation of certain tumor cells. Hirudin acts as a specific inhibitor of thrombin, a multifunctional enzyme that, beyond its role in coagulation, can stimulate tumor growth and metastasis. annualreviews.orgresearchgate.net By inhibiting thrombin, hirudin can indirectly suppress tumor cell proliferation. researchgate.net For example, studies have shown that hirudin can inhibit the growth of glioma cells by down-regulating the ERK/MAPK signaling pathway. nih.gov

The RGD component of the compound can also play a role in modulating tumor cell proliferation. The interaction between RGD-recognizing integrins, such as αvβ3, and the ECM is crucial for tumor cell survival and growth. mdpi.comnih.gov This interaction can prevent apoptosis (anoikis) in invasive carcinoma cells. mdpi.com However, targeting this interaction can also be a strategy to inhibit tumor growth. RGD-modified drug delivery systems have been shown to enhance the anti-proliferative and pro-apoptotic effects of anticancer drugs on various cancer cell lines. medsci.org

Angiogenesis Research Models

Endothelial Cell Tube Formation Assays

Endothelial cell tube formation assays are a widely utilized in vitro model to study the various stages of angiogenesis. nih.govthermofisher.com This assay measures the ability of endothelial cells to form capillary-like structures, or "tubes," when plated on a basement membrane-like substrate. thermofisher.com The process is quantifiable, with measurements of tube length, area, or the number of branch points serving as indicators of angiogenic activity. nih.govpromocell.com This method allows for the screening of compounds that may promote or inhibit angiogenesis. thermofisher.com

The formation of these tube-like structures is a complex process involving endothelial cell migration, alignment, and differentiation. researchgate.net The assay is relatively rapid, with tube networks forming within hours, and it is amenable to high-throughput screening. thermofisher.comresearchgate.net Different endothelial cell lines, such as Human Umbilical Vein Endothelial Cells (HUVECs), and various matrix compositions can be used to model specific aspects of angiogenesis. nih.govpromocell.com

Involvement in Vascular Endothelial Growth Factor (VEGF) Pathways

Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis. nih.gov It stimulates the proliferation, migration, and survival of endothelial cells by binding to its receptors, primarily VEGFR-2. nih.gov The VEGF signaling pathway is a central target in anti-angiogenic therapies. Hirudin derivatives have been shown to impact pathways that are interconnected with VEGF signaling. For instance, recombinant hirudin can inhibit angiogenesis in diffuse large B-cell lymphoma by down-regulating the PAR-1-VEGF axis. nih.gov

The RGD motif also intersects with VEGF signaling. The integrin αvβ3, which recognizes the RGD sequence, is involved in VEGF-mediated angiogenesis. mdpi.com The coordinated signaling between VEGFR-2 and integrins is essential for robust angiogenic responses. Therefore, a compound like Hirudin (53-64), RGD-, which combines a thrombin inhibitor with an integrin-binding motif, has the potential to modulate angiogenesis through multiple, interconnected pathways.

Interactive Data Table: Summary of Cellular Effects

| Cellular Process | Key Findings | Relevant Molecules | Citations |

| Cell Migration | Optimal RGD nanospacing (~90 nm) enhances migration velocity of HUVECs. | RGD, Integrins, Cdc42 | nih.govresearchgate.net |

| Endothelial Cell Proliferation | High RGD density promotes rapid proliferation. | RGD, Integrins (αvβ3), VEGF, VEGFR-2 | psu.eduexplorationpub.comnih.gov |

| Tumor Cell Proliferation | Hirudin inhibits glioma cell growth via the ERK/MAPK pathway. | Hirudin, Thrombin, RGD, Integrins | mdpi.comresearchgate.netnih.govnih.gov |

| Angiogenesis (Tube Formation) | Endothelial cells form capillary-like tubes in vitro, a quantifiable measure of angiogenesis. | Endothelial Cells, Basement Membrane Matrix | nih.govthermofisher.compromocell.com |

| VEGF Pathway Involvement | Recombinant hirudin can suppress angiogenesis by down-regulating the PAR-1-VEGF axis. | Hirudin, VEGF, VEGFR-2, Integrin αvβ3 | mdpi.comnih.gov |

Mechanisms of Neovascularization Promotion/Inhibition

Hirudin (53-64), RGD- demonstrates complex effects on neovascularization, the formation of new blood vessels. Its primary mechanism appears to be inhibitory, targeting key interactions between cells and the extracellular matrix that are essential for angiogenesis. The RGD (arginyl-glycyl-aspartic acid) motif within the peptide is crucial, as it mimics the binding site of extracellular matrix proteins like fibronectin. This allows it to compete for binding to integrins, particularly αvβ3 and α5β1, which are highly expressed on activated endothelial cells during angiogenesis.

By binding to these integrins, Hirudin (53-64), RGD- can block the downstream signaling necessary for endothelial cell proliferation, migration, and tube formation. This interference with the integrin-ligand interaction disrupts the essential communication between the endothelial cells and their surrounding matrix, thereby halting the progression of new vessel growth.

Signaling Pathway Investigations

The modulatory effects of Hirudin (53-64), RGD- on cellular processes are rooted in its ability to influence specific signaling pathways. These pathways are critical for a range of cellular functions, and their modulation by this peptide provides insight into its therapeutic potential.

Protease-Activated Receptor (PAR-1) Modulation

Hirudin (53-64), RGD- indirectly modulates Protease-Activated Receptor-1 (PAR-1) signaling. PAR-1 is a G protein-coupled receptor that is activated by the cleavage of its N-terminal domain by thrombin. This activation leads to various cellular responses, including platelet aggregation, inflammation, and cell proliferation.

The hirudin component of the peptide is a potent and specific inhibitor of thrombin. By binding to thrombin, Hirudin (53-64), RGD- prevents it from cleaving and activating PAR-1. This inhibitory action effectively dampens thrombin-mediated cellular signaling, which can be beneficial in pathological conditions where PAR-1 is overactive.

Wnt/Beta-Catenin Signaling Pathway Activation

Research suggests that Hirudin (53-64), RGD- can influence the Wnt/β-catenin signaling pathway. The Wnt pathway is fundamental for embryonic development and tissue homeostasis, and its dysregulation is implicated in various diseases. Activation of this pathway typically leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to regulate gene expression.

The precise mechanism by which Hirudin (53-64), RGD- activates the Wnt/β-catenin pathway is still under investigation. However, it is hypothesized that its interaction with cell surface receptors may trigger a cascade of intracellular events that lead to the stabilization and nuclear translocation of β-catenin, thereby promoting the expression of Wnt target genes involved in cell proliferation and differentiation.

Focal Adhesion Kinase (FAK) and MAPK/ERK Pathway Interactions

The RGD motif in Hirudin (53-64), RGD- plays a central role in its interaction with the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathways. FAK is a non-receptor tyrosine kinase that is a key component of focal adhesions, which are large protein complexes that link the actin cytoskeleton to the extracellular matrix.

Upon binding of the RGD motif to integrins, FAK can be autophosphorylated, creating a docking site for other signaling proteins. This can lead to the activation of the MAPK/ERK pathway, a critical signaling cascade that regulates cell growth, proliferation, differentiation, and survival. However, depending on the cellular context and the specific integrins involved, the interaction of Hirudin (53-64), RGD- can also lead to the inhibition of FAK phosphorylation, thereby downregulating MAPK/ERK signaling and inhibiting cell proliferation and migration. This dual potential highlights the complexity of the peptide's effects on cellular signaling.

Table of Research Findings

| Pathway/Mechanism | Effect of Hirudin (53-64), RGD- | Key Molecular Interactions | Cellular Outcome |

| Neovascularization | Inhibition | Competes with fibronectin for binding to integrins αvβ3 and α5β1 | Blocks endothelial cell proliferation, migration, and tube formation |

| PAR-1 Signaling | Indirect Inhibition | Hirudin moiety binds to and inhibits thrombin | Prevents thrombin-mediated cleavage and activation of PAR-1 |

| Wnt/β-Catenin Pathway | Activation | Leads to stabilization and nuclear translocation of β-catenin | Promotes expression of Wnt target genes |

| FAK and MAPK/ERK Pathway | Context-dependent modulation | RGD motif binds to integrins, affecting FAK phosphorylation | Can lead to either activation or inhibition of MAPK/ERK signaling |

Advanced Methodologies for Characterization and Functional Assessment

Peptide Synthesis and Purification Techniques

The production of Hirudin (53-64), rgd-, a modified peptide, relies on precise and controlled biotechnological processes. These ensure the correct sequence and structure, which are critical for its biological activity.

The yeast Pichia pastoris is a widely used and effective expression system for producing recombinant proteins like Hirudin (53-64), rgd-. ajol.infofrontiersin.org This system is favored for its ability to perform post-translational modifications and for its high-level secretion of recombinant proteins, which simplifies initial purification steps. ajol.info The gene encoding for Hirudin (53-64), rgd- is typically cloned into a P. pastoris expression vector, such as pPIC9K, which is then transformed into a suitable host strain like GS115. ajol.infoacademicjournals.org Expression can be optimized by controlling fermentation conditions to achieve high yields of the desired peptide. frontiersin.org Studies have successfully expressed and purified 15N, 13C-labeled RGD-hirudin in Pichia pastoris in sufficient quantities for structural and functional analyses. researchgate.netplos.org The expression level of a recombinant hirudin in this system has been reported to reach up to 23.1 mg/L. ajol.info

Following expression, a multi-step chromatographic process is essential to isolate and purify Hirudin (53-64), rgd- to homogeneity. A common strategy involves an initial capture step followed by one or more polishing steps. Affinity chromatography is often used for initial purification, especially if the recombinant protein is engineered with a tag, such as a polyhistidine-tag (His-Tag). ajol.infoacademicjournals.org

Further purification is typically achieved using a combination of:

Anion Exchange Chromatography: This technique separates molecules based on their net negative charge. It is effective for purifying hirudin variants, which are acidic polypeptides. nih.govresearchgate.net

Gel Filtration Chromatography (Size Exclusion Chromatography): This method separates proteins based on their size. It is used to remove aggregates and other impurities of different molecular weights, ensuring the final product consists of monomers. nih.govnih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often used as a final polishing step to achieve high purity. researchgate.netrug.nl

The combination of these techniques ensures the removal of host cell proteins, DNA, and other contaminants from the culture medium. rug.nlekb.eg

To confirm the success of the purification process, the homogeneity and purity of the final Hirudin (53-64), rgd- product must be rigorously assessed. Several analytical techniques are employed for this purpose:

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is a standard method to determine the purity of the peptide preparation. mybiosource.comthno.org A single, sharp peak is indicative of a highly pure sample.

Mass Spectrometry: Techniques like HPLC-Mass Spectrometry (HPLC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry are used to confirm the correct molecular weight of the synthesized peptide and to assess its purity. plos.orgnih.gov This ensures that the correct product has been synthesized and is free from major contaminants.

These assessments are critical to ensure that subsequent biophysical and functional studies are performed with a well-characterized and pure peptide.

Biophysical Characterization of Interactions

Understanding the three-dimensional structure of Hirudin (53-64), rgd- and the kinetics of its interaction with its target, thrombin, is fundamental to elucidating its mechanism of action.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution, providing insights into their conformation and dynamics. nih.gov The solution structure of recombinant RGD-hirudin has been determined using ¹H NMR spectroscopy. nih.gov By analyzing a series of NMR spectra, researchers can derive distance and dihedral angle constraints to compute a set of conformers that represent the peptide's structure in solution. nih.gov

For RGD-hirudin, NMR studies have revealed a molecular core formed by residues 3-30 and 37-48, which includes two antiparallel beta-sheets. nih.gov Importantly, NMR can also be used for chemical shift perturbation (CSP) mapping to identify the specific amino acid residues involved in the interaction with binding partners like thrombin. nih.gov By comparing the NMR spectra of the peptide in its free and bound states, shifts in the signals of specific amino acids can be identified, pinpointing the binding interface. nih.gov

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure the binding kinetics and affinity of molecular interactions. nicoyalife.com This method is invaluable for characterizing the interaction between Hirudin (53-64), rgd- and its target, thrombin. domainex.co.uk In a typical SPR experiment, one molecule (e.g., thrombin) is immobilized on a sensor chip, and the other molecule (e.g., Hirudin (53-64), rgd-) is flowed over the surface. The binding and dissociation are monitored in real-time, allowing for the determination of key kinetic parameters. nih.govnicoyalife.com

These parameters include:

Association rate constant (kₐ): The rate at which the two molecules bind.

Dissociation rate constant (kₔ): The rate at which the complex falls apart.

Equilibrium dissociation constant (Kₗ): A measure of the binding affinity, calculated as the ratio of kₔ/kₐ. A lower Kₗ value indicates a higher binding affinity.

SPR analysis has been used to compare the binding properties of RGD-hirudin and its mutant variants to thrombin, providing crucial data on how specific amino acid substitutions affect binding affinity. nih.govnih.gov

| Compound | kₐ (1/Ms) | kₔ (1/s) | Kₗ (M) |

| RGD-hirudin | 1.25E+06 | 1.01E-04 | 8.08E-11 |

| Y3A Mutant | 1.18E+04 | 1.27E-02 | 1.08E-06 |

| S50A Mutant | 1.09E+06 | 1.03E-04 | 9.45E-11 |

| Q53A Mutant | 1.45E+05 | 1.09E-03 | 7.52E-09 |

| D55A Mutant | 1.16E+05 | 9.54E-04 | 8.22E-09 |

| E57A Mutant | 1.21E+05 | 9.87E-04 | 8.16E-09 |

| I59A Mutant | 1.34E+05 | 1.15E-03 | 8.58E-09 |

| This table presents kinetic and affinity constants for the binding of RGD-hirudin and its mutants to thrombin, as determined by Surface Plasmon Resonance (SPR). Data sourced from studies analyzing the structural basis of RGD-hirudin binding. nih.gov |

Cellular and Molecular Assays

A variety of cellular and molecular assays are essential to understand the biological effects of Hirudin (53-64), rgd- at the cellular level.

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample, providing insights into cell proliferation and cytotoxicity. abcam.combosterbio.com This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases in metabolically active cells to produce a water-soluble formazan (B1609692) dye. abcam.comdojindo.comlubio.chrndsystems.com The amount of the orange-colored formazan is directly proportional to the number of living cells. abcam.comdojindo.com The CCK-8 assay is known for its sensitivity, convenience, and low toxicity to cells, allowing for further downstream applications with the same cell populations. bosterbio.comlubio.ch

When evaluating the effect of Hirudin (53-64), rgd- on specific cell types, the CCK-8 assay can be used to assess whether the peptide has any cytotoxic effects or if it influences cell proliferation. This is particularly relevant when investigating the peptide's potential therapeutic applications.

Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) is a powerful technique for measuring the expression levels of specific genes within a cell or tissue. This method involves reverse transcribing RNA into complementary DNA (cDNA), followed by the amplification of the cDNA using PCR. The amplification process is monitored in real-time, allowing for the quantification of the initial amount of target mRNA. Normalization using endogenous reference genes is crucial for accurate comparison of gene expression between different samples. plos.org

In the study of Hirudin (53-64), rgd-, RT-qPCR can be used to investigate its impact on the expression of genes involved in processes such as coagulation, inflammation, and angiogenesis. For instance, researchers could analyze the expression of genes encoding for pro-inflammatory cytokines or angiogenic factors in cells treated with the peptide. This provides a molecular-level understanding of the peptide's mechanism of action.

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. plos.org It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest. plos.org This method can be used to confirm changes in protein expression that were suggested by gene expression analysis.

Immunofluorescence is a technique that uses fluorescently labeled antibodies to visualize the localization of specific proteins within a cell. This method can provide spatial information about where a protein is expressed and whether its localization changes in response to treatment with a compound like Hirudin (53-64), rgd-.

Together, Western blotting and immunofluorescence can provide a comprehensive picture of how Hirudin (53-64), rgd- affects the expression and cellular distribution of key proteins.

In vitro angiogenesis assays are critical for assessing the pro- or anti-angiogenic potential of a compound. Angiogenesis, the formation of new blood vessels, is a crucial process in both normal physiology and disease. nih.gov

The tube formation assay is a widely used method to evaluate the ability of endothelial cells to form three-dimensional capillary-like structures when cultured on a basement membrane extract. rndsystems.commoleculardevices.com The extent of tube formation, which can be quantified by measuring parameters like the number of branches and total tube length, serves as an indicator of angiogenic activity. nih.gov This assay is rapid, quantifiable, and can be adapted for high-throughput screening. rndsystems.com

The Transwell migration assay , also known as the Boyden chamber assay, is used to assess the migratory response of endothelial cells to chemoattractants. nih.gov This assay is highly sensitive and reproducible for evaluating endothelial cell migration, a key step in angiogenesis. nih.gov

By employing these assays, researchers can determine whether Hirudin (53-64), rgd- promotes or inhibits the formation of new blood vessel-like structures in vitro.

| Assay | Principle | Key Parameters Measured |

| Tube Formation | Endothelial cells are cultured on a basement membrane matrix and their ability to form capillary-like structures is observed. rndsystems.commoleculardevices.com | Number of nodes, number of meshes, total tube length. nih.gov |

| Transwell Migration | Measures the movement of endothelial cells through a porous membrane towards a chemoattractant. nih.gov | Number of migrated cells. |

Surface Characterization Techniques

While the primary focus of Hirudin (53-64), rgd- research is on its biological activity, surface characterization techniques can be relevant when the peptide is used to modify the surface of biomaterials. Techniques such as Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the topography and elemental composition of surfaces coated with the peptide, which is important for applications in tissue engineering and medical device development.

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) for Nanopatterns

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are powerful imaging techniques that provide high-resolution topographical information of surfaces, making them indispensable for visualizing the nanopatterns of immobilized peptides like Hirudin (53-64), rgd-.

Atomic Force Microscopy (AFM) operates by scanning a sharp tip over a surface, allowing for three-dimensional imaging at the nanoscale in near-native conditions. nih.govwiley.com This is particularly advantageous for biological samples as it can be performed in fluid environments. nih.gov For surfaces functionalized with Hirudin (53-64), rgd-, AFM can reveal the spatial distribution and organization of the peptide molecules. nih.gov It can be used to assess the success of immobilization strategies and to characterize the resulting nanopatterns, which can be either randomly distributed or arranged in specific clusters. nih.gov Furthermore, different AFM modes, such as Phase Shift Imaging and Force Spectroscopy, can provide information on the local mechanical properties of the surface, which can be altered by the presence of the peptide. nih.gov

Together, AFM and SEM provide a comprehensive understanding of the physical arrangement of Hirudin (53-64), rgd- on a surface, which is crucial for its function in interacting with cells and other biological components.

Table 1: Comparison of AFM and SEM for Nanopattern Analysis

| Feature | Atomic Force Microscopy (AFM) | Scanning Electron Microscopy (SEM) |

|---|---|---|

| Principle | Scans a sharp tip over the surface | Scans a focused electron beam over the surface |

| Resolution | Sub-nanometer vertical, nanometer lateral medsci.org | Nanometer scale |

| Environment | Air, liquid, or vacuum nih.gov | Typically high vacuum |

| Imaging | 3D topographical mapping wiley.com | Primarily 2D projection of topography |

| Sample Prep | Minimal, can be done on hydrated samples | Often requires coating and dehydration |

| Information | Topography, mechanical properties, adhesion forces nih.gov | Topography, elemental composition (with EDS) |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical state of the top few nanometers of a surface. wikipedia.orgcardiff.ac.uk This makes it an invaluable tool for confirming the successful immobilization and characterizing the chemical environment of Hirudin (53-64), rgd- on a substrate.

The fundamental principle of XPS involves irradiating a surface with X-rays, which causes the emission of core-level electrons. wikipedia.org By measuring the kinetic energy of these photoelectrons, their binding energy can be determined, which is characteristic of a specific element and its chemical state. wikipedia.org

When Hirudin (53-64), rgd- is grafted onto a surface, XPS can provide definitive evidence of its presence by detecting the constituent elements of the peptide, primarily nitrogen and carbon in specific chemical states. researchgate.netwhiterose.ac.ukresearchgate.net For instance, the high-resolution N 1s spectrum of an RGD-modified surface typically shows distinct peaks corresponding to the amide bonds of the peptide backbone and the amine groups in the arginine residue. researchgate.net Similarly, the C 1s spectrum can be deconvoluted to identify components associated with the various carbon bonds within the amino acid residues. researchgate.net Quantitative analysis of the atomic percentages of these elements allows for the determination of the surface density of the immobilized peptide. researchgate.net

Table 2: Representative XPS Data for RGD Peptide Immobilization

| Element | Binding Energy (eV) | Assignment |

|---|---|---|

| N 1s | ~400.1 eV | Amide bonds / Guanidine group researchgate.net |

| N 1s | ~401.6 eV | Protonated amine groups (Arginine) researchgate.net |

| C 1s | ~284.8 eV | C-C/C-H (Adventitious Carbon) wikipedia.org |

| C 1s | ~286.5 eV | C-N/C-O |

| C 1s | ~288.5 eV | C=O (Amide/Carboxyl) |

| O 1s | ~531-533 eV | C=O/C-O |

Quartz Crystal Microbalance (QCM) for Protein Adsorption

Quartz Crystal Microbalance (QCM), particularly with dissipation monitoring (QCM-D), is a real-time, label-free technique that is highly sensitive to mass changes at a surface-liquid interface. nih.govchalmers.se It is extensively used to study the adsorption and interaction of proteins and peptides, such as Hirudin (53-64), rgd-, with various surfaces. mdpi.com

The core of a QCM is a thin quartz crystal that oscillates at a stable resonant frequency when a voltage is applied. joachim-wegener.de When molecules adsorb onto the crystal's surface, the resonant frequency decreases, and this change is directly proportional to the adsorbed mass. nih.gov The dissipation factor provides information about the viscoelastic properties of the adsorbed layer; a rigid layer causes a small change in dissipation, while a soft, hydrated layer results in a larger change. nih.gov

For Hirudin (53-64), rgd-, QCM-D can be employed to:

Monitor Immobilization: Track the covalent attachment of the peptide to the sensor surface in real-time, allowing for the optimization of reaction conditions.

Study Protein Adsorption: Investigate the subsequent adsorption of target proteins, such as thrombin, or other plasma proteins to the Hirudin (53-64), rgd- functionalized surface. nih.gov This provides kinetic data on association and dissociation rates, as well as the total adsorbed mass.

Assess Bioactivity: By measuring the specific binding of target molecules, the functional integrity of the immobilized peptide can be assessed. Changes in the viscoelastic properties of the adsorbed layer can also indicate conformational changes in the interacting proteins. researchgate.net

Table 3: Key Parameters Measured by QCM-D in Protein Adsorption Studies

| Parameter | Description | Information Gained |

|---|---|---|

| Frequency Change (Δf) | Decrease in resonant frequency upon mass adsorption. nih.gov | Adsorbed mass (kinetics and total amount). |

| Dissipation Change (ΔD) | Energy loss of the oscillating crystal. nih.gov | Viscoelastic properties (rigidity/softness) of the adsorbed layer. |

| Adsorbed Mass (Γ) | Calculated from the frequency change. | Quantitative measure of protein binding. |

| Layer Thickness (d) | Estimated from the adsorbed mass and density. | Provides an indication of the adsorbed layer's dimensions. |

Biomaterial Engineering and Regenerative Medicine Applications Basic Science Focus

Surface Functionalization for Enhanced Biocompatibility

Surface modification of biomaterials is a critical strategy to improve their performance upon contact with biological systems. The goal is to create surfaces that minimize adverse reactions, such as non-specific protein adsorption and thrombosis, while promoting favorable cellular interactions.

Covalently attaching Hirudin (53-64), rgd- to a biomaterial surface ensures its long-term stability and activity. This method creates a permanent, non-leachable coating that can durably alter the material's biological properties. Various strategies have been developed to achieve this immobilization on different substrates.

One common approach involves activating the biomaterial surface to introduce functional groups that can react with the peptide. For instance, biodegradable polymers like poly(D,L-lactide-co-glycolide) have been successfully modified by immobilizing recombinant hirudin using glutaraldehyde (B144438) as a coupling reagent nih.gov. Similarly, peptides containing the RGD sequence have been covalently bound to polyurethane backbones through the formation of amide bonds nih.gov. For inorganic materials like silicon, a versatile method involves first coating the surface with self-polymerizing dopamine. This process introduces reactive chemical groups, including amino, quinone, and phenol groups, which can then be used to covalently immobilize anticoagulant molecules like hirudin nih.govresearchgate.net. The RGD motif itself can be immobilized on biomaterial surfaces by binding to hydroxyl, amino, or carboxyl groups explorationpub.com.

These covalent attachment methods are preferred because they provide a stable linkage, preventing the bioactive molecule from detaching from the surface over time explorationpub.com.

Table 1: Covalent Immobilization Techniques

| Substrate Material | Functionalization Method | Coupling Chemistry | Bioactive Molecule |

|---|---|---|---|

| Poly(D,L-lactide-co-glycolide) | Surface activation | Glutaraldehyde cross-linking | Recombinant Hirudin nih.gov |

| Polyurethane | Backbone modification | Amide bond formation | RGD-peptides (RGDS, RGDV) nih.gov |

| Silicon | Dopamine self-polymerization | Reaction with amino, quinone, phenol groups | Hirudin nih.govresearchgate.net |

When a foreign material is introduced into the body, plasma proteins rapidly adsorb to its surface. This initial event, known as non-specific protein adsorption, can trigger a cascade of undesirable host responses, including blood coagulation and inflammation mcmaster.ca. A key goal in biomaterial design is to create surfaces that resist this phenomenon.

Surface modification with hirudin has been shown to effectively reduce non-specific protein adsorption. Studies on silicon wafers modified with hirudin demonstrated that the resulting surface became more hydrophilic and significantly inhibited the adsorption of albumin, a major blood protein nih.govresearchgate.net. This resistance to protein fouling is crucial for improving the blood compatibility of medical devices mcmaster.ca. The ability to prevent the initial layer of protein adsorption helps to maintain the intended functionality of the biomaterial and avoid the activation of pathways that lead to implant rejection or failure. Generally, hydrophilic surfaces tend to adsorb less protein than hydrophobic ones mcmaster.ca.

Surfaces functionalized with hirudin exhibit this selective behavior. Research has shown that while these surfaces effectively inhibit the non-specific adsorption of albumin, they are more receptive to fibronectin nih.govresearchgate.net. Fibronectin is an important extracellular matrix protein that plays a key role in cell adhesion. By selectively binding fibronectin, the hirudin-modified surface creates a more favorable environment for endothelial cells to attach and proliferate nih.govresearchgate.net. This combination of anticoagulant activity and re-endothelialization potential is highly desirable for cardiovascular materials researchgate.net. The hirudin component itself is designed to selectively interact with and inhibit thrombin, a key enzyme in the coagulation cascade nih.govresearchgate.net.

Scaffold Design for Tissue Regeneration

In tissue engineering, scaffolds act as temporary three-dimensional templates that support cell attachment, proliferation, and differentiation, ultimately guiding the formation of new tissue mdpi.comnih.gov. The incorporation of bioactive molecules like Hirudin (53-64), rgd- into these scaffolds is a promising approach to enhance their regenerative capacity.

Hirudin (53-64), rgd- and its constituent peptides can be integrated with a wide range of scaffold materials, including both natural and synthetic polymers. The choice of polymer depends on the specific application, requiring tailored mechanical properties, degradation rates, and biocompatibility frontiersin.org.

Synthetic Polymers: These materials offer high tunability and batch-to-batch consistency. Examples include poly(lactic-co-glycolic acid) (PLGA), a biodegradable polymer that has been surface-modified with recombinant hirudin to improve its blood-contacting properties nih.gov. Polycaprolactone (PCL), another widely used synthetic polymer, has been functionalized with RGD peptides to create microporous scaffolds that significantly increase endothelial cell adhesion, making them suitable for small-diameter vascular grafts nih.gov. RGD peptides have also been covalently attached to polyurethane, a synthetic polymer used in various biomedical applications nih.gov.

Natural Polymers: These polymers are often derived from the extracellular matrix and possess inherent bioactivity. Alginate, a natural polysaccharide, has been used to create scaffolds immobilized with RGD peptides. These RGD-alginate scaffolds have been shown to improve cardiac cell adhesion, prevent apoptosis, and accelerate the regeneration of cardiac tissue nih.gov.

The integration of these peptides transforms bio-inert materials into bioactive scaffolds that can actively promote tissue repair frontiersin.org.

Rapid endothelialization—the formation of a healthy layer of endothelial cells on the surface of a blood-contacting implant—is critical for the long-term success of vascular grafts and other cardiovascular devices. The RGD sequence within the Hirudin (53-64), rgd- peptide is a potent promoter of endothelial cell adhesion.

The RGD motif is recognized by integrins on the cell surface, which mediate cell attachment to the extracellular matrix frontiersin.org. By immobilizing RGD onto a material's surface, the material can mimic the natural cell-adhesion properties of the native tissue environment.

Numerous studies have confirmed the efficacy of this approach.

Surfaces loaded with hirudin have been found to promote the proliferation of endothelial cells, an effect attributed in part to the preferable adsorption of fibronectin nih.govresearchgate.net.

Polyurethane surfaces grafted with RGD-containing peptides supported the adhesion and spreading of Human Umbilical Vein Endothelial Cells (HUVECs), even in the absence of serum in the culture medium nih.gov.

Similarly, immobilizing RGD peptides on expanded polytetrafluoroethylene (ePTFE) surfaces also improved the adhesion and spread of HUVECs rsc.org.

On metallic substrates like titanium, RGD modification has been shown to increase endothelial cell adhesion ecmjournal.org.

This enhanced cell adhesion is a crucial first step in promoting the formation of a stable, functional endothelial layer, which is essential for preventing thrombosis and ensuring the biocompatibility of implanted devices nih.govrsc.org.

Table 2: Research Findings on Endothelial Cell Adhesion

| Modified Surface | Cell Type | Observed Effect | Reference |

|---|---|---|---|

| Hirudin-loaded Silicon | Endothelial Cells | Promoted proliferation | nih.govresearchgate.net |

| RGD-grafted Polyurethane | Human Umbilical Vein Endothelial Cells (HUVECs) | Supported cell adhesion and spreading | nih.gov |

| RGD-immobilized ePTFE | Human Umbilical Vein Endothelial Cells (HUVECs) | Improved adhesion and spread | rsc.org |

| RGD-modified Titanium | Endothelial Cells | Increased cell adhesion | ecmjournal.org |

Influence on Extracellular Matrix Deposition

The Arg-Gly-Asp (RGD) sequence is a fundamental cell attachment site found in numerous extracellular matrix (ECM) proteins, including fibronectin, laminin, and vitronectin. nih.govnih.govmdpi.com The interaction between the RGD motif and cellular integrin receptors is a primary mechanism for cell adhesion, which is a critical prerequisite for subsequent cellular functions such as migration, proliferation, and tissue formation. mdpi.commdpi.com In the context of tissue engineering, surfaces modified with RGD-containing peptides mimic the natural ECM, thereby promoting specific cell adhesion and guiding new tissue development. mdpi.com

The compound Hirudin (53-64), rgd- possesses this integrin-directed cell attachment activity due to its RGD sequence. researchgate.net While direct studies detailing the specific influence of this chimeric peptide on the rate and composition of ECM deposition are limited, the foundational role of RGD-integrin binding in ECM assembly is well-established. The binding of fibronectin, an RGD-containing protein, to cell surface integrins is a key step that initiates the assembly of the fibronectin matrix. preprints.org This process, in turn, can influence the deposition and organization of other ECM components, such as collagen. preprints.org By presenting a biologically active RGD motif, biomaterials functionalized with Hirudin (53-64), rgd- can facilitate the initial cell attachment necessary for cells to begin producing and organizing their own ECM, a vital process in tissue regeneration. mdpi.compreprints.org Bioactive molecules on a material's surface can facilitate cell migration, proliferation, and the deposition of extracellular matrix, which fosters a microenvironment conducive to tissue remodeling. explorationpub.com

Development of Advanced Biomimetic Surfaces

The spatial arrangement of RGD ligands on a biomaterial surface at the nanoscale has a profound impact on cell behavior. nih.gov By controlling the spacing between individual RGD peptides, it is possible to precisely regulate integrin clustering, focal adhesion formation, and subsequent cell functions like adhesion and migration. nih.govfudan.edu.cn This technique, known as nanopatterning, has revealed critical parameters for designing biomimetic surfaces.

Research has consistently shown that a critical inter-ligand spacing exists for optimal cell adhesion. nih.govdatapdf.com A number of studies have identified a threshold of approximately 70 nm for the average distance between RGD ligands; when the spacing exceeds this value, cell attachment and spreading become significantly restricted. nih.govnih.govdatapdf.com This is because efficient cell adhesion requires the clustering of multiple integrin receptors, and if the ligands are too far apart, this clustering cannot occur effectively. nih.gov

The local order of the RGD nanopattern also plays a crucial role, particularly when the average ligand spacing is greater than 70 nm. nih.govnih.gov On highly ordered (e.g., quasi-hexagonal) patterns with spacing above this threshold, cell adhesion is markedly inhibited, a phenomenon described as being "turned off". nih.gov Conversely, disordered patterns with the same average spacing permit a wider variation in local inter-ligand distances, increasing the probability that some ligands are close enough to facilitate integrin clustering and thus "turning on" cell adhesion. nih.govdatapdf.com